The compound can be sourced from various chemical suppliers and is classified under the category of amides due to the presence of the amide functional group in its molecular structure. It is also categorized as an oxazolidinone, which is a subclass known for its applications in antibiotic development.
The synthesis of N-(2-oxooxazolidin-3-yl)-N-phenylacetamide typically involves several key steps:
For large-scale production, methods may be optimized to enhance efficiency, such as employing catalysts and refining reaction conditions to improve yield and purity.
N-(2-oxooxazolidin-3-yl)-N-phenylacetamide has the following molecular characteristics:
Property | Data |
---|---|
Molecular Formula | C11H12N2O3 |
Molecular Weight | 220.22 g/mol |
IUPAC Name | N-(2-oxo-1,3-oxazolidin-3-yl)-N-phenylacetamide |
InChI Key | IYFCIBATKOZEJK-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)N(C1=CC=CC=C1)N2CCOC2=O |
The structure features an oxazolidinone ring fused with a phenylacetamide group, which contributes to its biological activity.
N-(2-oxooxazolidin-3-yl)-N-phenylacetamide can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for N-(2-oxooxazolidin-3-yl)-N-phenylacetamide primarily revolves around its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is crucial in combating antibiotic-resistant strains by targeting specific pathways within bacterial cells.
The compound exhibits several notable physical properties:
The chemical properties include stability under standard laboratory conditions but may vary when exposed to strong acids or bases. Its solubility profile indicates it dissolves well in organic solvents like DMSO but has limited water solubility.
N-(2-oxooxazolidin-3-yl)-N-phenylacetamide has multiple applications in scientific research:
This compound's unique structure and properties make it a valuable target for further research in drug development and synthetic chemistry.
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2